molecular formula C13H19N3O4S B2770013 Methyl 4-((pyridine-3-sulfonamido)methyl)piperidine-1-carboxylate CAS No. 1331327-05-9

Methyl 4-((pyridine-3-sulfonamido)methyl)piperidine-1-carboxylate

Cat. No.: B2770013
CAS No.: 1331327-05-9
M. Wt: 313.37
InChI Key: OCAYVNJKFSFACR-UHFFFAOYSA-N
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Description

Methyl 4-((pyridine-3-sulfonamido)methyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a pyridine-3-sulfonamido group and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((pyridine-3-sulfonamido)methyl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common approach is to start with the piperidine ring, which is then functionalized with the pyridine-3-sulfonamido group. The final step involves esterification to introduce the methyl ester group. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((pyridine-3-sulfonamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

Methyl 4-((pyridine-3-sulfonamido)methyl)piperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-((pyridine-3-sulfonamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine-3-sulfonamido group can form hydrogen bonds or ionic interactions with active sites, while the piperidine ring provides structural stability. These interactions can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl piperidine-4-carboxylate: Similar in structure but lacks the pyridine-3-sulfonamido group.

    Pyridine-3-sulfonamide: Contains the sulfonamido group but lacks the piperidine ring and ester group.

Uniqueness

Methyl 4-((pyridine-3-sulfonamido)methyl)piperidine-1-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Biological Activity

Methyl 4-((pyridine-3-sulfonamido)methyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound has a complex structure characterized by the presence of a piperidine ring, a pyridine sulfonamide group, and a carboxylate moiety. The molecular formula is C18H21N3O4SC_{18}H_{21}N_{3}O_{4}S with a molecular weight of 375.4 g/mol. The compound is slightly soluble in water and stable under recommended storage conditions, but it is incompatible with oxidizing agents .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The sulfonamide group can form hydrogen bonds with target proteins, enhancing binding affinity and specificity. This interaction may modulate the activity of specific proteins, leading to various biological effects.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial activities. For instance, studies on sulfonamide derivatives have shown effectiveness against a range of bacterial strains, suggesting potential applications in treating infections .

Anticancer Activity

The compound is also being investigated for its anticancer properties. Preliminary studies suggest that it may inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival. The structural features of the compound, particularly the piperidine and sulfonamide groups, are believed to play a crucial role in its anticancer activity .

Neuropharmacological Effects

This compound has been studied for its potential effects on neuropharmacological targets. Similar compounds have shown promise as dopamine receptor agonists, which may be beneficial in treating neuropsychiatric disorders . The compound's ability to interact selectively with dopamine receptors could lead to novel therapeutic options for conditions such as schizophrenia or Parkinson's disease.

Structure-Activity Relationship (SAR) Studies

SAR studies have been conducted to optimize the biological activity of similar compounds. For example, modifications in the piperidine core or substitutions on the pyridine ring have been systematically evaluated to enhance potency and selectivity against specific biological targets .

Compound IDD3R Agonist Activity (EC50 nM)D2R Antagonist Activity (IC50 nM)
Compound A710 ± 15015,700 ± 3,000
Compound B278 ± 629,000 ± 3,700
Compound C98 ± 21>100,000

This table summarizes findings from SAR studies highlighting the varying degrees of activity against dopamine receptors among different analogs.

Clinical Implications

The potential therapeutic applications of this compound have been explored in preclinical models. For instance, compounds with similar structures have shown protective effects on dopaminergic neurons in vitro, indicating possible neuroprotective properties that warrant further investigation .

Properties

IUPAC Name

methyl 4-[(pyridin-3-ylsulfonylamino)methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O4S/c1-20-13(17)16-7-4-11(5-8-16)9-15-21(18,19)12-3-2-6-14-10-12/h2-3,6,10-11,15H,4-5,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCAYVNJKFSFACR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC(CC1)CNS(=O)(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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